

Application Notes and Protocols: 5-Azacytosine-15N4 in Cancer Research

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Compound of Interest

Compound Name: 5-Azacytosine-15N4

Cat. No.: B016484

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Introduction

5-Azacytidine, a nucleoside analogue of cytidine, is a potent inhibitor of DNA methylation with significant applications in cancer research and therapy. Its incorporation into DNA leads to the covalent trapping of DNA methyltransferases (DNMTs), resulting in the reversal of epigenetic silencing and the re-expression of tumor suppressor genes.^{[1][2][3]} The isotopically labeled form, **5-Azacytosine-15N4**, serves as a critical tool for detailed mechanistic and quantitative studies, allowing researchers to trace the metabolic fate and incorporation of 5-Azacytidine into nucleic acids. This document provides detailed application notes and experimental protocols for the use of **5-Azacytosine-15N4** in cancer research.

Principle Applications of 5-Azacytidine in Cancer Research

5-Azacytidine has demonstrated a wide range of anti-neoplastic activities, primarily through its ability to modulate the epigenome. Key applications include:

- **Reactivation of Tumor Suppressor Genes:** By inhibiting DNA methylation, 5-Azacytidine can reverse the hypermethylation of CpG islands in the promoter regions of tumor suppressor genes, leading to their re-expression.^{[2][3]}

- **Induction of Apoptosis and Cell Cycle Arrest:** Treatment with 5-Azacytidine can induce programmed cell death and inhibit the proliferation of cancer cells.[4][5]
- **Immunomodulatory Effects:** 5-Azacytidine can enhance anti-tumor immunity by upregulating the expression of cancer-testis antigens and activating endogenous retroviruses, which can trigger an immune response.[1]
- **Synergistic Effects with Other Chemotherapeutics:** 5-Azacytidine has been shown to enhance the efficacy of other chemotherapy drugs, such as cisplatin and etoposide, in various cancer models.[6]

Specific Applications of 5-Azacytosine-15N4

The stable isotope-labeled **5-Azacytosine-15N4** is an invaluable tool for:

- **Metabolic Tracing and Pharmacokinetic Studies:** As a tracer, **5-Azacytosine-15N4** allows for the precise tracking of the uptake, metabolism, and incorporation of 5-Azacytidine into DNA and RNA using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).
- **Quantitative Analysis of Drug Incorporation:** Researchers can quantify the extent of 5-Azacytidine incorporation into the nucleic acids of cancer cells, providing a direct measure of target engagement and helping to optimize dosing regimens.
- **Mechanism of Action Studies:** By following the journey of the 15N4-labeled compound, investigators can gain deeper insights into the specific molecular pathways affected by 5-Azacytidine.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of 5-Azacytidine on various cancer cell lines.

Table 1: IC50 Values of 5-Azacytidine in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Incubation Time (hours)
A549	Non-Small Cell Lung Cancer	2218	48
SK-MES-1	Non-Small Cell Lung Cancer	1629	48
H1792	Non-Small Cell Lung Cancer	1471	48
H522	Non-Small Cell Lung Cancer	1948	48
HCT-116	Colon Cancer	2180 (24h), 1980 (48h)	24 and 48

Data compiled from multiple sources.[\[2\]](#)[\[5\]](#)

Table 2: In Vivo Dosage and Administration of 5-Azacytidine

Cancer Model	Administration Route	Dosage	Treatment Schedule	Outcome
Pancreatic Ductal Adenocarcinoma (mouse)	Intraperitoneal injection	1 mg/kg	Daily	Significant tumor regression
Refractory Solid Tumors (human Phase I)	Subcutaneous	75 mg/m ²	Daily for 10 days, 28-day cycles	Stable disease in 25% of patients

Data compiled from multiple sources.[\[7\]](#)[\[8\]](#)

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of 5-Azacytidine on cancer cells.

Materials:

- Cancer cell line of interest (e.g., A549, HCT-116)
- Complete culture medium (e.g., DMEM with 10% FBS)
- 5-Azacytidine (or **5-Azacytosine-15N4** for tracer studies)
- 96-well plates
- Thiazolyl Blue Tetrazolium Bromide (MTT) solution (1 mg/ml in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 1×10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Prepare a serial dilution of 5-Azacytidine in complete culture medium, with concentrations ranging from 10 nM to 5000 nM.
- Remove the medium from the wells and add 100 µL of the various concentrations of 5-Azacytidine to the respective wells. Include a vehicle control (medium with DMSO if used for stock solution).
- Incubate the plate for 48 hours at 37°C and 5% CO₂.
- After incubation, remove the medium and add 150 µL of MTT solution to each well.
- Incubate for 1 hour at 37°C.
- Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control and determine the IC₅₀ value.[\[2\]](#)[\[5\]](#)

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by 5-Azacytidine.

Materials:

- Cancer cell line of interest
- 6-well plates
- 5-Azacytidine
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Binding Buffer
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with the desired concentration of 5-Azacytidine (e.g., IC₅₀ concentration) for 24 or 48 hours.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.^[9]

Protocol 3: Global DNA Methylation Analysis (Bisulfite Sequencing)

This protocol assesses the effect of 5-Azacytidine on global DNA methylation.

Materials:

- Cancer cells treated with 5-Azacytidine
- DNA extraction kit
- Sodium bisulfite
- Wizard PCR Clean-Up System
- Primers for a region of interest (e.g., LINE elements)
- Taq polymerase
- Pyrosequencing instrument

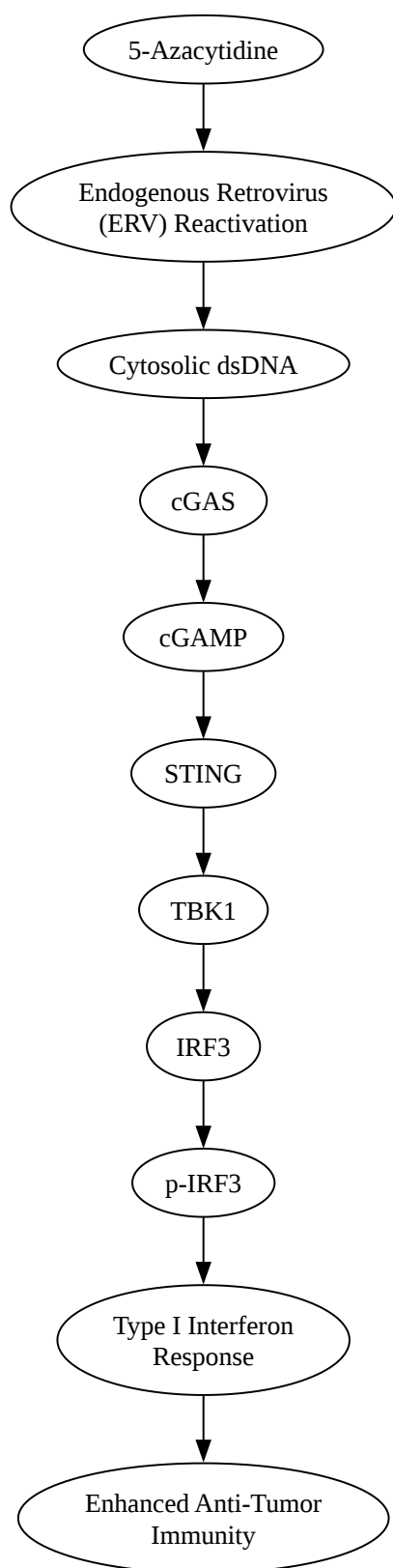
Procedure:

- Treat cancer cells with 5-Azacytidine for a specified period.
- Extract genomic DNA using a standard phenol-chloroform method or a commercial kit.
- Denature 2 μ g of DNA in 0.2 N NaOH at 37°C for 10 minutes.
- Incubate the denatured DNA with 3 M sodium bisulfite at 50°C for 16 hours. This step converts unmethylated cytosines to uracil.
- Purify the bisulfite-treated DNA using the Wizard PCR Clean-Up System.
- Desulfonate the DNA with 0.3 N NaOH at 25°C for 5 minutes.

- Amplify a specific genomic region (e.g., LINE elements as a surrogate for global methylation) using PCR with primers specific for the bisulfite-converted DNA.
- Perform pyrosequencing to determine the methylation status of CpG sites within the amplified region.^{[7][10]}

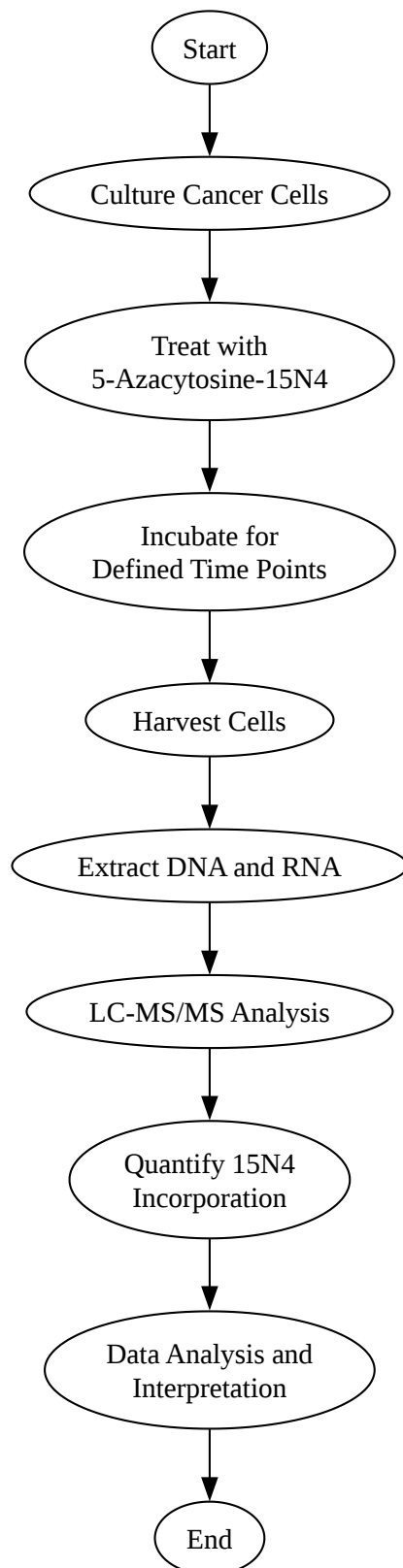
Visualization of Pathways and Workflows

Signaling Pathways



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Experimental Workflows



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